molecular formula C11H10O3 B2392117 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 632300-84-6

3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B2392117
CAS No.: 632300-84-6
M. Wt: 190.198
InChI Key: QFIHNJBMJDMZNM-UHFFFAOYSA-N
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Description

3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one: is an organic compound belonging to the class of dihydroisocoumarins. It is characterized by its lactone structure, which is a cyclic ester. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often employs the phenol and ethyl acetoacetate method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acylating Agents: Acetyl chloride, benzoyl chloride.

Major Products Formed:

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Comparison with Similar Compounds

Uniqueness:

    Acetyl Group: The presence of the acetyl group at the 3-position makes 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one unique compared to other similar compounds.

Properties

IUPAC Name

3-acetyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHNJBMJDMZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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